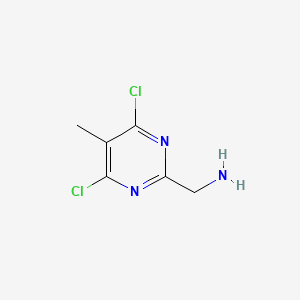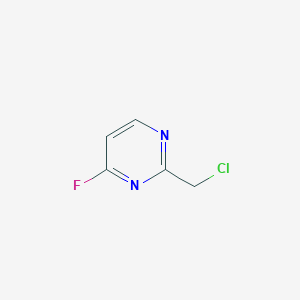
5-Bromo-2-chloromethyl-4-fluoro-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloromethyl-4-fluoro-pyrimidine is an organic compound with the molecular formula C5H3BrClFN2. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyrimidine ring, making it a halogenated pyrimidine derivative. It is typically found as a white to light yellow crystalline solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloromethyl-4-fluoro-pyrimidine can be achieved through various synthetic routes. One common method involves the halogenation of pyrimidine derivatives under controlled conditions. For instance, starting with a suitable pyrimidine precursor, bromination and chlorination reactions can be carried out sequentially or simultaneously to introduce the bromine and chlorine atoms at the desired positions. Fluorination can be achieved using reagents such as Selectfluor® .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. Safety protocols are strictly followed to handle the hazardous reagents and by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-chloromethyl-4-fluoro-pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace halogen atoms.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce azido or thiol derivatives .
Aplicaciones Científicas De Investigación
5-Bromo-2-chloromethyl-4-fluoro-pyrimidine has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is explored for its potential in drug discovery, particularly in the design of antiviral and anticancer agents.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloromethyl-4-fluoro-pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways. For instance, the compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Fluoro-2-phenylpyridine: Contains a phenyl group instead of a chloromethyl group.
Uniqueness
5-Bromo-2-chloromethyl-4-fluoro-pyrimidine is unique due to the presence of three different halogen atoms on the pyrimidine ring, which imparts distinct chemical and biological properties. This combination of halogens is less common and provides unique reactivity and interaction profiles compared to other halogenated pyrimidines .
Propiedades
IUPAC Name |
5-bromo-2-(chloromethyl)-4-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClFN2/c6-3-2-9-4(1-7)10-5(3)8/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSLRTUENDHWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CCl)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine](/img/structure/B8191120.png)





![cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate](/img/structure/B8191166.png)






![7-Methoxy-imidazo[1,2-a]pyridin-2-one](/img/structure/B8191199.png)
